1-Benzoyl-2-thiohydantoin

Descripción

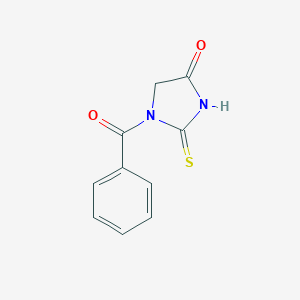

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-benzoyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMVOQHVLQJLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206402 | |

| Record name | Hydantoin, 1-benzoyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-47-9 | |

| Record name | 1-Benzoyl-2-thiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-2-thiohydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydantoin, 1-benzoyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZOYL-2-THIOHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Benzoyl 2 Thiohydantoin and Its Derivatives

Classical Synthesis Pathways

Traditional methods for synthesizing the 2-thiohydantoin (B1682308) ring, which can be subsequently benzoylated or built from benzoylated precursors, form the foundation of its chemistry.

Reaction of Benzoyl Chloride with 2-Thiohydantoin

While direct benzoylation of the 2-thiohydantoin ring at the N-1 position is a plausible synthetic route, literature more commonly describes the synthesis starting from precursors that already contain the benzoyl group. For instance, the reaction of N'-benzoylthioureidoacetamide with reagents like phosphorus tribromide can lead to intermediates that cyclize into a thiohydantoin-related structure. rsc.org Another approach involves the use of benzoyl isothiocyanate, which is synthesized from benzoyl chloride and an ammonium (B1175870) thiocyanate (B1210189), as a key building block for constructing the thiohydantoin ring with the benzoyl group already in place. googleapis.comchemicalpapers.com

Condensation Reactions Involving α-Amino Acids and Isothiocyanates

A prevalent and versatile method for synthesizing 2-thiohydantoin derivatives involves the condensation of α-amino acids or their esters with isothiocyanates. jchemrev.comnih.gov To obtain 1-benzoyl-2-thiohydantoin, a benzoylated α-amino acid or, more commonly, benzoyl isothiocyanate is used.

The reaction of an α-amino acid, such as glycine (B1666218), with benzoyl isothiocyanate typically proceeds through the formation of an N-benzoylthioureido acid intermediate. rsc.org This intermediate then undergoes acid-catalyzed cyclization and dehydration to yield the final this compound. rsc.orgchemicalpapers.com For example, the reaction of glycine with cinnamoyl isothiocyanates, followed by cyclization in hydrochloric acid, produces 3-cinnamoyl-2-thiohydantoins. chemicalpapers.com A similar principle applies when using benzoyl isothiocyanate.

This pathway is fundamental in peptide sequencing, where the C-terminal amino acid of a peptide reacts with an isothiocyanate derivative, often activated by an anhydride (B1165640), to form a peptidyl thiohydantoin that can be cleaved and identified. googleapis.com The use of benzoyl isothiocyanate in this context would yield a this compound derivative of the C-terminal amino acid. googleapis.com

A study detailed the synthesis of 1-[(1-benzoyl indol-3-yl) carbomethyl]-2-thioxoimidazolidin-4-one by reacting the corresponding amino acid derivative with ammonium thiocyanate in the presence of acetic anhydride and pyridine, followed by heating. srce.hr

| Starting Materials | Reagents & Conditions | Product | Yield | Ref. |

| 2-(2-(1-benzoyl indol-3-yl)-2-oxoethyl amino)acetic acid | Acetic anhydride, pyridine, ammonium thiocyanate, 110 °C, 1 h | 1-[(1-benzoyl indol-3-yl) carbomethyl]-2-thioxoimidazolidin-4-one | - | srce.hr |

| Glycine | Benzoyl isothiocyanate, followed by acid-catalyzed cyclization | This compound | - | chemicalpapers.com |

| α-Amino acid esters | Isothiocyanates, ethanol, room temperature | 1,3-Disubstituted-2-thiohydantoins | - | nih.gov |

Cyclization of Thiourea (B124793) Derivatives

The intramolecular cyclization of suitably substituted thiourea derivatives is another classical route to thiohydantoins. To form a this compound, one would typically start with a thiourea that has a benzoyl group on one nitrogen and a carboxymethyl equivalent on the other.

For example, N'-benzoylthioureidoacetamide can be cyclized using phosphorus tribromide to yield a thiohydantoin precursor. rsc.org The general principle involves the reaction of a thiourea derivative with a compound containing a leaving group, such as ethyl chloroacetate, in the presence of a base like sodium acetate (B1210297), to induce cyclization. niscpr.res.in This approach was used to prepare 3-[(2-hydroxy-3-methoxybenzylidene)amino]-2-thiohydantoin from the corresponding thiourea. niscpr.res.in Applying this logic, an N-benzoyl-N'-(carboxymethyl)thiourea could be cyclized to form this compound.

Modern and Green Chemistry Approaches in 2-Thiohydantoin Synthesis

In recent years, synthetic chemistry has moved towards more sustainable and efficient methods. These principles have been applied to the synthesis of 2-thiohydantoins, resulting in reduced reaction times, higher yields, and more environmentally friendly procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org Its application in the synthesis of 2-thiohydantoins has led to significant improvements over conventional heating methods. nih.govucl.ac.be

The Biltz synthesis, a common method for producing 5,5-diphenylthiohydantoin from benzil (B1666583) and thiourea, has been successfully adapted to microwave conditions. bibliotekanauki.pl This approach dramatically reduces reaction times from hours to minutes and often results in cleaner reactions and higher yields. ucl.ac.be For instance, the microwave-assisted synthesis of 5,5'-diphenyl-2-thiohydantoin from benzil and thiourea was achieved with a 74% yield in a much shorter time compared to thermal methods. ucl.ac.be

Microwave heating has also been effectively used in the cyclization/cleavage step of solid-phase syntheses to produce thiohydantoin derivatives from polymer-supported thiourea intermediates. bibliotekanauki.pl The condensation of 2-thiohydantoin with aldehydes has also been accelerated using microwave assistance. jchemrev.com

| Reaction Type | Reactants | Conditions | Advantages over Conventional Heating | Ref. |

| Biltz Synthesis | Benzil, Thiourea | Microwave irradiation (e.g., 750W pulses) | Rapid reaction, improved yield (e.g., 87.4%) | ucl.ac.be |

| Knoevenagel Condensation | 2-Thiohydantoin core, Aromatic aldehydes | Microwave irradiation | Fast, selective, high yields | rsc.orgnih.gov |

| Solid-Phase Synthesis | Polymer-supported thiourea, Isothiocyanates | Microwave irradiation (150 W) | Efficient cyclization/cleavage step | bibliotekanauki.pl |

| Condensation | 2-Thiohydantoin, Dimethylformamide diethyl acetal | Microwave irradiation, Solvent-free | Efficient C-5 condensation | mdpi.com |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions offer benefits such as reduced waste, lower costs, and often easier product purification. The synthesis of thiohydantoins has been successfully achieved under these conditions.

One reported method describes the synthesis of 5,5-disubstituted thiohydantoins by grinding a mixture of a 1,2-diketo compound (like benzil), thiourea, and sodium hydroxide (B78521) in a mortar at room temperature. tandfonline.com This solvent-free approach provides moderate to excellent yields without the need for heating or toxic solvents. tandfonline.com

Another green technique involves using potassium carbonate as a solid support and basic medium for the reaction of N,N-diarylthioureas with chloroacetyl chloride under microwave irradiation. rsc.org This method avoids organic solvents for both the reaction and the work-up, which only requires water. rsc.org Similarly, a silica-supported organocatalyst (HQS-SBA-15) has been used to promote the reaction between α-amino esters and isothiocyanates under solvent-free conditions at 60 °C, achieving high yields. thieme-connect.com A simple and scalable solvent-free method involves directly heating a mixture of an α-amino acid and thiourea at high temperatures (170-220°C) to produce 2-thiohydantoins. nih.gov

| Reactants | Catalyst/Medium | Conditions | Yield Range | Ref. |

| Benzil, Thiourea | NaOH | Grinding at room temperature | Moderate-Excellent | tandfonline.com |

| N,N-Diarylthiourea, Chloroacetylchloride | K₂CO₃ | Microwave irradiation | High | rsc.org |

| α-Amino esters, Isothiocyanates | HQS-SBA-15 (Silica-supported) | 60 °C | 75-97% | thieme-connect.com |

| α-Amino acid, Thiourea | None (neat reaction) | Heating at 170-220 °C | Moderate-High | nih.gov |

Regioselective Synthesis Strategies for Substituted Analogues

The regioselective synthesis of substituted this compound analogues is a critical aspect of creating a diverse library of these compounds for further investigation. The inherent asymmetry of the this compound scaffold, with multiple potential reaction sites (N-3, S-2, and C-5), necessitates precise control over reaction conditions to achieve the desired substitution pattern. Research into the regioselectivity of analogous thiohydantoin systems provides valuable insights into the factors governing these transformations.

The primary strategies for achieving regioselectivity in the synthesis of substituted thiohydantoins involve the careful selection of bases, solvents, and electrophiles, as well as leveraging the electronic and steric properties of the substituents on the thiohydantoin ring.

A notable strategy for achieving regioselective N-alkylation has been demonstrated in the case of 5,5-diphenyl-2-thiohydantoin (B181291). The use of a mild base such as potassium carbonate (K2CO3) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) at room temperature has been shown to favor the exclusive N3-alkylation with α,β-unsaturated esters. researchgate.net This high regioselectivity is attributed to the milder reaction conditions which favor the thermodynamically more stable N-3 anion. However, increasing the reaction temperature can lead to a loss of selectivity, resulting in the formation of N1,N3-dialkylated products. researchgate.net This temperature dependence highlights the delicate balance of kinetic and thermodynamic control in these reactions.

In the context of this compound, the electron-withdrawing nature of the benzoyl group at the N-1 position is expected to significantly influence the acidity of the N-3 proton. This increased acidity would likely facilitate selective deprotonation at the N-3 position, thereby directing electrophilic attack to this site.

Another key transformation in the synthesis of thiohydantoin derivatives is the regioselective thionation of a corresponding hydantoin (B18101) precursor. For instance, in the synthesis of related heterocyclic scaffolds, the C5-carbonyl group of disubstituted hydantoins has been regioselectively thionated using phosphorus pentasulfide (P2S5) in dioxane under reflux. beilstein-journals.org This selectivity is crucial for subsequent cyclization reactions. The preference for thionation at C-5 over C-2 can be attributed to the electronic environment of the carbonyl groups within the hydantoin ring.

The synthesis of 1,3-disubstituted-2-thiohydantoins often proceeds via the isothiocyanate route, where an N-substituted amino acid ester is reacted with an isothiocyanate. nih.gov The regioselectivity in this method is inherently controlled by the synthetic design, leading to specific substitution patterns at the N-1 and N-3 positions.

Furthermore, the generation of diverse analogues can be achieved through reactions at the C-5 position. For example, Knoevenagel condensation of 2-thiohydantoin with various aldehydes or ketones is a common method to introduce substituents at the C-5 position. kit.edu For a this compound substrate, this reaction would be expected to proceed similarly, yielding 5-ylidene-1-benzoyl-2-thiohydantoins.

The following tables summarize research findings on the regioselective synthesis of substituted thiohydantoin analogues, which can be extrapolated to the this compound system.

Table 1: Regioselective N3-Alkylation of 5,5-Diphenyl-2-thiohydantoin researchgate.net

| Entry | Alkylating Agent | Base/Catalyst | Temperature (°C) | Product(s) | Yield (%) |

| 1 | Methyl acrylate | K2CO3 / TBAB | Room Temp | N3-Michael adduct | Good |

| 2 | Ethyl acrylate | K2CO3 / TBAB | Room Temp | N3-Michael adduct | Good |

| 3 | Methyl acrylate | K2CO3 / TBAB | 70 | N1,N3-dialkylated | Good |

| 4 | Ethyl acrylate | K2CO3 / TBAB | 70 | N1,N3-dialkylated | Good |

Table 2: Regioselective Thionation of Hydantoins beilstein-journals.org

| Substrate | Thionating Agent | Solvent | Conditions | Product |

| N1,N3-dialkyl-5,5-dimethylhydantoin | P2S5 | Dioxane | Reflux | N1,N3-dialkyl-5,5-dimethyl-2-oxo-5-thiohydantoin |

| N1,N3-dibenzyl-5,5-dimethylhydantoin | P2S5 | Dioxane | Reflux | N1,N3-dibenzyl-5,5-dimethyl-2-oxo-5-thiohydantoin |

Table 3: Synthesis of 1,3-Disubstituted-2-thiohydantoins nih.gov

| N-1 Substituent Precursor | N-3 Substituent Precursor (Isothiocyanate) | Solvent | Conditions | Product |

| N-benzyl glycine ester | Aryl isothiocyanate | Ethanol | Room Temp | 1-Benzyl-3-aryl-2-thiohydantoin |

| N-benzyl glycine ester | 3-chloro-4-N,N-dimethylphenyl isothiocyanate | Ethanol | Room Temp | 1-Benzyl-3-(3-chloro-4-N,N-dimethylphenyl)-2-thiohydantoin |

Chemical Reactivity and Reaction Mechanisms of 1 Benzoyl 2 Thiohydantoin

1-Benzoyl-2-thiohydantoin as a Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its reactivity allows for the generation of other heterocyclic systems and derivatives. For example, the hydrolysis of 1-acyl-2-thiohydantoins, including the benzoyl derivative, yields 2-thiohydantoin (B1682308) and a carboxylic acid. cdnsciencepub.com This reaction can be a strategic step in synthetic pathways where the temporary introduction of a benzoyl group is desired for protection or to influence reactivity. The Knoevenagel condensation of 1-acetyl-2-thiohydantoin (B1331075) with aldehydes, followed by cleavage of the acetyl group, demonstrates how the N-acyl group can be removed to yield the core 2-thiohydantoin structure in the final product. uj.edu.plnih.gov

Synthesis of Related Thiohydantoin Derivatives

The fundamental structure of this compound is a building block for creating a variety of other thiohydantoin derivatives. By modifying the substituents on the hydantoin (B18101) ring or the benzoyl group, a library of related compounds can be synthesized. For instance, various 1-benzoyl-2-thiohydantoins with different substituents on the benzene (B151609) ring have been prepared to study the effect of these substituents on the compound's reactivity. cdnsciencepub.comcdnsciencepub.com

Common synthetic strategies for producing thiohydantoin derivatives include the reaction of α-amino acids with isothiocyanates. nih.gov This method allows for the introduction of diverse side chains at the 5-position of the thiohydantoin ring, corresponding to the side chain of the starting amino acid. Another approach is the reaction of α-amino methyl ester hydrochlorides with carbamates to form 3-substituted or 3,5-disubstituted hydantoins, which can then potentially be converted to their thio-analogs. organic-chemistry.org

Derivatization Strategies and Structural Modifications

Substitution at Nitrogen (N1, N3) Positions

The nitrogen atoms at the N1 and N3 positions of the 2-thiohydantoin (B1682308) ring are significant sites for structural variation. nih.gov Substitution at these positions can be achieved through various alkylation and acylation reactions, often influencing the compound's biological profile. nih.govnih.gov

A common strategy for selective N1 substitution involves the initial protection of the N3 position, followed by alkylation at N1 and subsequent deprotection. thieme-connect.comthieme-connect.com However, researchers have also developed more direct methods to achieve N-substitution without relying on protection-deprotection schemes. thieme-connect.com For instance, the reaction of a 3-substituted-2-thiohydantoin with reagents like 3-substituted phenacyl bromides in the presence of sodium methoxide (B1231860) can yield 1-aroylmethyl-3-substituted-2-thiohydantoin derivatives. niscpr.res.in

Studies have demonstrated that modifications at both nitrogen positions are synthetically accessible and can have a significant impact. Qamar et al. reported that substitutions on N3-(substituted benzoyl)-2-thiohydantoins played a crucial role in their biological activity. nih.gov Similarly, other research has shown that introducing substituents at the N1 position can markedly enhance a compound's potency. nih.gov The synthesis of 1,3-disubstituted-2-thiohydantoins is an active area of research, exploring the combined effect of modifications at both nitrogen sites. nih.gov

Table 1: Examples of N-Substitution Reactions on the 2-Thiohydantoin Ring

| Position(s) | Reagent/Method | Resulting Derivative | Source(s) |

| N1 | 3-Substituted Phenacyl Bromide | 1-Aroylmethyl-3-substituted-2-thiohydantoin | niscpr.res.in |

| N3 | Substituted Benzoyl Groups | N3-(Substituted benzoyl)-2-thiohydantoins | nih.gov |

| N1, N3 | Alkylating Agents | 1,3-Disubstituted-2-thiohydantoins | nih.gov |

| N1 | Alkylation (after N3 protection) | N1-Substituted-2-thiohydantoin | thieme-connect.comthieme-connect.com |

Condensation and Substitution at the C5 Position

The C5 position of the 1-Benzoyl-2-thiohydantoin ring contains an active methylene (B1212753) group, which is a key site for carbon-carbon bond formation, most notably through condensation reactions. jchemrev.com The Knoevenagel condensation is a frequently employed method, reacting the thiohydantoin with various aldehydes and ketones to produce 5-ylidene derivatives. jchemrev.combibliotekanauki.pl

This reaction is typically carried out by heating the thiohydantoin with an aldehyde or ketone, often in the presence of a base like piperidine (B6355638) or a catalyst system such as acetic acid and sodium acetate (B1210297). niscpr.res.inbibliotekanauki.pl This approach has been used to synthesize a wide range of 5-arylmethylene-2-thiohydantoin derivatives. jchemrev.com For example, fusing a mixture of a 3-substituted-2-thiohydantoin with an aromatic aldehyde in the presence of piperidine yields the corresponding 5-arylidene product. niscpr.res.in

Beyond simple condensation, the C5 position can undergo other transformations. Aldol (B89426) reactions have been used to introduce substituents, in some cases creating a quaternized chiral carbon center at C5. acs.org These modifications at the C5 position are significant as they can introduce bulky or functionalized groups that extend from the core heterocycle, influencing its interaction with biological targets. nih.gov

Table 2: Examples of C5-Position Modification Reactions

| Reaction Type | Reagents | Resulting Structure | Source(s) |

| Knoevenagel Condensation | Aromatic Aldehydes, Piperidine | 5-Arylidene-2-thiohydantoin | niscpr.res.injchemrev.com |

| Knoevenagel Condensation | Ketones, Toluene | 5-Ylidene-2-thioxoimidazolidinone | bibliotekanauki.pl |

| Aldol Reaction | Benzaldehyde, LDA | C5-substituted aldol adduct | acs.org |

| Condensation | 2-Vinylphenol moiety | C5-(2-vinylphenol)-2-thiohydantoin | nih.gov |

S-Alkylation of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) at the C2 position is another reactive handle for derivatization. Due to the tautomerism between the thio-keto and thio-enol forms, the sulfur atom is nucleophilic and readily undergoes S-alkylation. researchgate.net This reaction typically yields 2-alkylthio-imidazolin-4-one derivatives, where the sulfur is connected to an alkyl or aryl group. jchemrev.comresearchgate.net

S-alkylation can be performed selectively using various alkylating agents. jchemrev.com For instance, reacting a 2-thiohydantoin with phenacyl bromide results in the corresponding 2-benzoylmethylthiohydantoin. researchgate.net Methyl iodide in the presence of a base like potassium carbonate is a common reagent for introducing a methylthio group. jchemrev.com Other alkylating agents, such as methylthioethyl chloride, have also been successfully used. researchgate.net

Furthermore, the sulfur atom can be glycosylated, a process known as S-glucosylation, by reacting the thiohydantoin with activated sugar derivatives like 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide under alkaline conditions. researchgate.net S-alkylated thiohydantoins are often valuable intermediates, as they can exhibit enhanced reactivity in subsequent synthetic steps compared to the parent thiohydantoins. researchgate.net

Table 3: Examples of S-Alkylation Reactions

| Alkylating Agent | Conditions | Resulting Derivative | Source(s) |

| Phenacyl Bromide | - | 2-Benzoylmethylthiohydantoin | researchgate.net |

| Methyl Iodide | Potassium Carbonate | 2-Methylthio-imidazolin-4-one | jchemrev.com |

| Methylthioethyl Chloride | - | S-(2-Methylthioethyl)-2-thiohydantoin | researchgate.net |

| 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide | Anhydrous alkaline conditions | S-Glucosylated-2-thiohydantoin | researchgate.net |

Hybrid Compound Design with Other Heterocyclic Systems

Molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in medicinal chemistry to develop new compounds with potentially enhanced or novel biological activities. thieme-connect.comthieme-connect.comnih.gov The this compound scaffold has been successfully used as a building block in the design of such hybrid molecules. thieme-connect.com

Researchers have created hybrid structures by fusing or linking the thiohydantoin ring with other heterocyclic systems. For example, fused quinazoline-thiohydantoin frameworks have been synthesized, creating an entirely new class of fused heterocycles. chemrxiv.org Another approach involves synthesizing hybrids of 2-thiohydantoin with pyrazole, resulting in compounds with combined structural features. nih.gov

The strategy extends to linking thiohydantoins with a variety of other heterocyclic scaffolds. Synthetic routes have been developed to create hydantoin-based hybrids incorporating triazoles and isoxazolines, aiming to leverage the biological functions of each component. thieme-connect.com This approach of combining structurally distinct pharmacophores into a single molecule can lead to new classes of drug candidates with potentially mixed mechanisms of action. thieme-connect.com

Table 4: Examples of this compound-Based Hybrids

| Hybrid Partner | Linkage Type | Resulting Hybrid System | Source(s) |

| Quinazoline | Fused | Quinazoline-thiohydantoin | chemrxiv.org |

| Pyrazole | - | Thiohydantoin-pyrazole | nih.gov |

| Triazole | Linked | Hydantoin-triazole | thieme-connect.com |

| Isoxazoline | Linked | Hydantoin-isoxazoline | thieme-connect.com |

Biological Activities and Mechanistic Investigations

Antimicrobial Efficacy and Mechanisms of Action

The 2-thiohydantoin (B1682308) moiety is a key component in various compounds exhibiting a wide spectrum of antimicrobial properties mdpi.comnih.gov. Derivatives of this heterocyclic system have been extensively studied for their ability to inhibit the growth of pathogenic bacteria and fungi.

Compounds featuring the 2-thiohydantoin core have demonstrated notable antibacterial capabilities nih.gov. The nature of the substituents on the thiohydantoin ring plays a crucial role in determining the potency and spectrum of this activity jchemrev.com. For instance, studies on 5,5-diphenyl-2-thiohydantoin (B181291) revealed that it possesses a broader and more sustained inhibitory action against a range of bacteria compared to its parent compounds, urea and thiourea (B124793) ijcrcps.com. This suggests that the thiohydantoin structure is a key pharmacophore for antibacterial effects ijcrcps.com.

Further research has explored hybrid molecules, combining the 2-thiohydantoin core with other known antibacterial agents like quinolones. These hybrid compounds have shown bacteriostatic activity against Gram-positive bacterial strains and, in some cases, against Gram-negative bacteria as well nih.gov. The mechanism of action for thiohydantoin derivatives is thought to involve interactions with molecular targets on the bacterial cell membrane surface. Another proposed mechanism, particularly for Gram-positive bacteria, is the inhibition of c-di-AMP synthase, an enzyme that plays a role as a second messenger.

The 2-thiohydantoin scaffold is also associated with significant antifungal effects mdpi.comnih.gov. Research has shown that specific derivatives, particularly those with 5-arylidene substituents, exhibit potent fungicidal activity against various plant-pathogenic fungi, such as Erysiphe graminis, Uromyces appendiculatus, and Botrytis cinerea jchemrev.com. One study on novel 2-thiohydantoin derivatives identified a compound that was effective against Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger ekb.eg. This highlights the potential of the thiohydantoin ring as a basis for the development of new antifungal agents.

Antidiabetic Potential and Enzyme Inhibition

A significant area of investigation for thiohydantoin derivatives is their potential in managing diabetes mellitus by inhibiting key carbohydrate-hydrolyzing enzymes nih.gov. By slowing the digestion of carbohydrates, these inhibitors can help control postprandial hyperglycemia, a critical aspect of diabetes management nih.gov.

α-Amylase is a primary enzyme responsible for breaking down complex carbohydrates into simpler sugars. The inhibition of this enzyme is a key strategy for controlling blood glucose levels nih.gov. Research has demonstrated that the unsubstituted 2-thiohydantoin molecule itself displays a moderate inhibitory activity against α-amylase, with a reported IC₅₀ value of 410.35 µg/mL nih.gov.

Studies on N3-(substituted benzoyl)-2-thiohydantoins, which are structural isomers of 1-Benzoyl-2-thiohydantoin, have shown that substitutions on the thiohydantoin scaffold can significantly enhance this inhibitory activity. For example, one N3-substituted benzoyl derivative was found to be a potent inhibitor of α-amylase with an IC₅₀ value of 8.2 µM nih.gov. This indicates that the presence and position of the benzoyl group are critical for the molecule's interaction with the enzyme's active site.

Table 1: α-Amylase Inhibitory Activity of Thiohydantoin Compounds

| Compound | IC₅₀ Value |

|---|---|

| Unsubstituted 2-Thiohydantoin | 410.35 µg/mL |

| N3-(substituted benzoyl)-2-thiohydantoin (Compound 3j) | 8.2 µM |

Data sourced from studies on 2-thiohydantoin and its N3-benzoyl derivatives.

α-Glucosidase is another crucial enzyme in carbohydrate digestion, responsible for hydrolyzing disaccharides into absorbable monosaccharides. Similar to α-amylase, its inhibition is a validated therapeutic approach for managing type 2 diabetes nih.gov. The unsubstituted 2-thiohydantoin scaffold exhibits moderate inhibitory activity against α-glucosidase, with an IC₅₀ of 356.22 µg/mL nih.gov.

The introduction of a benzoyl group at the N3-position has been shown to substantially improve this activity. One such derivative demonstrated potent α-glucosidase inhibition with an IC₅₀ value of 51 µM nih.gov. This suggests that the benzoyl moiety contributes significantly to the binding affinity of the compound for the α-glucosidase enzyme.

Table 2: α-Glucosidase Inhibitory Activity of Thiohydantoin Compounds

| Compound | IC₅₀ Value |

|---|---|

| Unsubstituted 2-Thiohydantoin | 356.22 µg/mL |

| N3-(substituted benzoyl)-2-thiohydantoin (Compound 3j) | 51 µM |

Data sourced from studies on 2-thiohydantoin and its N3-benzoyl derivatives.

Alkaline phosphatase (ALP) is a group of enzymes involved in various physiological processes, and its inhibition is a target for certain therapeutic interventions. Research into thiohydantoin derivatives has extended to their effects on this enzyme class. Studies on synthesized azo-thiohydantoin derivatives have revealed their potential as potent alkaline phosphatase inhibitors. One particular derivative exhibited substantial inhibitory activity with an IC₅₀ value of 0.308 ± 0.065 µM, which was significantly more potent than the standard inhibitor L-Phenylalanine (IC₅₀ = 80.2 ± 1.1 µM) nih.govnih.gov. While this research was not on this compound itself, it demonstrates that the core thiohydantoin structure is a promising foundation for developing potent inhibitors of alkaline phosphatase nih.gov.

Anti-inflammatory Response and COX-2 Modulation

The thiohydantoin scaffold is a subject of investigation for its anti-inflammatory properties, primarily through the modulation of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are pivotal in mediating inflammatory processes. nih.gov COX-2 is an inducible enzyme, and its expression increases in response to inflammatory stimuli, leading to the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Consequently, inhibiting COX-2 is a key strategy for developing anti-inflammatory agents. nih.gov

Research into 1,3-disubstituted-2-thiohydantoin derivatives has revealed their potential as anti-inflammatory agents. nih.gov Studies have shown that certain thiohydantoin compounds can reduce the production of nitric oxide (NO) in murine leukemia cell lines (RAW264.7). nih.gov For instance, one derivative, compound 7 , not only showed potent cytotoxic activity against these cells but also significantly diminished NO production. nih.gov Further investigation into its mechanism indicated that this compound could significantly inhibit the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov Molecular modeling studies support these findings, suggesting a substantial binding affinity of this thiohydantoin derivative within the binding pocket of the COX-2 enzyme, indicating its potential as a selective COX-2 inhibitor. nih.gov

Table 1: Anti-inflammatory Activity of a Lead 1,3-disubstituted-2-thiohydantoin Derivative

| Compound | Test System | Parameter Measured | Result |

|---|---|---|---|

| Compound 7 | RAW264.7 cells | Cytotoxicity (IC₅₀) | 197.68 µg/mL |

| Celecoxib (Control) | RAW264.7 cells | Cytotoxicity (IC₅₀) | 251.2 µg/mL |

| Compound 7 | RAW264.7 cells | NO Production | Six-fold reduction |

| Compound 7 | RAW264.7 cells | Cytokine Expression | Significant, dose-dependent inhibition of IL-1β, IL-6, and TNF-α |

Data sourced from a study on novel 1,3-disubstituted-2-thiohydantoins. nih.gov

Anticancer and Antiproliferative Properties

The 2-thiohydantoin core is a recognized pharmacophore in anticancer drug development, most notably as a key component of the FDA-approved drug Enzalutamide. nih.gov

A primary strategy in cancer chemotherapy is to induce cell cycle arrest and apoptosis (programmed cell death) in malignant cells. Thiohydantoin derivatives have been investigated for this capacity. While direct studies on this compound are specific, related structures show this mechanism. The induction of apoptosis is a critical endpoint for anticancer agents. For example, studies on other heterocyclic compounds have demonstrated that they can trigger apoptosis and cause cell cycle arrest at different phases, such as G2/M or G0/G1, which is a promising avenue of investigation for thiohydantoin-based compounds. nih.govmdpi.comdeepdyve.com The anticancer effects of Topoisomerase I inhibitors, which can include thiohydantoin derivatives, are often linked to the induction of apoptosis following DNA damage. nih.govselleck.co.jp

Inhibition of DNA synthesis is a crucial mechanism for halting the proliferation of cancer cells. This is often achieved by targeting enzymes essential for the process. Thiohydantoin derivatives can function as anticancer agents by inhibiting such enzymes. For example, the inhibition of DNA topoisomerase I by certain thiohydantoin compounds directly interferes with the DNA replication and transcription processes, thereby inhibiting the synthesis of new DNA and leading to cell death. nih.gov Etoposide, a well-known anticancer drug, functions by inhibiting Topoisomerase II, which similarly disrupts DNA synthesis by causing double- and single-strand DNA breaks. selleck.co.jp

DNA topoisomerase I (Top1) is a validated target for cancer chemotherapy because of its essential role in relaxing DNA supercoiling during replication and transcription. nih.gov A study focused on designing and synthesizing a library of thiohydantoin derivatives identified compounds with potent inhibitory activity against human Topoisomerase I (HTop1). nih.gov One particular thiohydantoin derivative, featuring a substituted thiophenyl moiety, was found to be a potent HTop1 inhibitor. nih.gov Its mechanism of action involves the stabilization of the Top1-DNA cleavage complex, which ultimately leads to tumor cell death. nih.gov This compound demonstrated selective anticancer activity against human cervical (HeLa) and breast (MCF-7) carcinoma cell lines. nih.gov

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. nih.gov Thiohydantoin-based compounds have been successfully developed as potent AR antagonists. nih.gov The drug Enzalutamide, which contains a thiohydantoin core, is a notable example used for treating castration-resistant prostate cancer (CRPC). nih.govnih.gov Structure-activity relationship (SAR) studies have led to the discovery of numerous thiohydantoin derivatives that act as AR antagonists. nih.gov These antagonists function by binding to the AR, which in turn inhibits androgen-mediated gene transcription and impairs the nuclear localization of the receptor. mdpi.com Newer research has focused on developing thiohydantoin-based AR antagonists that also promote the degradation of the AR protein, offering a dual mechanism of action to combat resistance. nih.gov

Anti-Trypanosomal Activity

Derivatives of 1-benzyl-2-thiohydantoin have shown significant promise as agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), or "sleeping sickness". nih.govnih.gov A high-throughput screening identified a 1-benzyl-3-aryl-2-thiohydantoin compound as an effective inhibitor of T. brucei growth. nih.govacs.org

Subsequent structure-activity relationship (SAR) optimization led to the development of highly potent derivatives. For example, modifications to the aryl and benzyl (B1604629) rings of the parent compound resulted in analogues with significantly improved potency. The initial hit compound, 1-benzyl-3-(3-chloro-4-methoxyphenyl)-2-thiohydantoin , had submicromolar activity. acs.org Through chemical modifications, researchers developed compounds such as 1-(4-fluorobenzyl)-3-(4-dimethylamino-3-chlorophenyl)-2-thiohydantoin (compound 68) and 1-(2-chloro-4-fluorobenzyl)-3-(4-dimethylamino-3-methoxyphenyl)-2-thiohydantoin (compound 76), which exhibited EC₅₀ values of 3 nM and 2 nM, respectively. nih.govacs.org This represented a greater than 100-fold improvement in potency compared to the original hit compound. nih.govacs.org In vivo experiments with these optimized compounds in a mouse model of HAT demonstrated a 100% cure rate after four days of oral treatment. nih.govacs.org

Other Pharmacological Activities of this compound

The 2-thiohydantoin scaffold, a core component of this compound, is a versatile pharmacophore that has been investigated for a wide array of pharmacological activities beyond primary therapeutic targets. These investigations have revealed potential applications in managing conditions related to oxidative stress, neurological disorders, viral infections, metabolic disturbances, and cellular protection. This section details the research findings into the antioxidant, anticonvulsant, antiviral, hypolipidemic, anti-mutagenic, and anti-ulcer properties associated with this class of compounds.

Antioxidant Activity and Free Radical Scavenging

The capacity of 2-thiohydantoin derivatives to counteract oxidative stress has been a subject of scientific inquiry. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals. nih.gov

A study examining a series of fused 5,5-diphenyl and 5-arylidene-2-thiohydantoin derivatives identified modest antioxidant capabilities. ekb.eg The research utilized both enzymatic and non-enzymatic methods to generate free radicals. Superoxide anions (•O₂⁻) were produced via the xanthine-xanthine oxidase system, while hydroxyl radicals (•OH) were generated through a non-enzymic reaction involving ascorbic acid and ferric ions. ekb.eg The study found that among twenty compounds tested, four fused arylidene 2-thiohydantoin derivatives demonstrated weak activity in scavenging hydroxyl radicals. ekb.eg A noteworthy finding was the correlation between the hydroxyl radical scavenging properties of the molecules and the energy of their Highest Occupied Molecular Orbital (HOMO), as determined by semiempirical MO calculations, suggesting a relationship between electronic structure and antioxidant function. ekb.eg Other studies have synthesized novel 2-thiohydantoin derivatives and confirmed their antioxidant potential, with some compounds showing strong activity compared to standards like Vitamin C. researchgate.netnih.gov

| Compound Class | Assay Method | Target Radical | Observed Activity | Key Finding |

|---|---|---|---|---|

| Fused Arylidene 2-Thiohydantoin Derivatives | Non-enzymic lipid peroxidation | Hydroxyl (•OH) | Weak scavenging activity observed in 4 out of 20 compounds. ekb.eg | Activity correlates with the HOMO energy of the molecule. ekb.eg |

| Fused 5,5-Diphenyl-2-thiohydantoin Derivatives | Enzymatic (Xanthine-Xanthine Oxidase) | Superoxide (•O₂⁻) | No significant activity reported. ekb.eg | - |

Anticonvulsant Properties

Derivatives of the hydantoin (B18101) and thiohydantoin core have historically been significant in the management of epilepsy, with phenytoin being a landmark drug. fao.org Research has extended to various substituted 2-thiohydantoins to explore their potential as anticonvulsant agents.

Studies on 3-aryl-5-benzylidene-2-thiohydantoins, prepared by condensing 3-o-tolyl- and 3-m-tolyl-2-thiohydantoin with aromatic aldehydes, revealed weak anticonvulsant activity in the pentylenetetrazole (PTZ) seizure test. fao.org However, these same derivatives did not show protective activity against the maximal electroshock (MES) seizure model. fao.org This suggests a degree of selectivity in their mechanism of action, potentially targeting pathways involved in chemically-induced seizures rather than generalized tonic-clonic seizures. Another investigation into a series of 3-substituted 2-thiohydantoin derivatives also confirmed that the tested compounds displayed discernible anti-epileptic activity in the MES model, although their potency was less than that of the standard drug. ajchem-a.com

| Compound Series | Anticonvulsant Test Model | Result |

|---|---|---|

| 3-Aryl-5-benzylidene-2-thiohydantoins | Pentylenetetrazole (PTZ) Test | Weak anticonvulsant activity observed. fao.org |

| 3-Aryl-5-benzylidene-2-thiohydantoins | Maximal Electroshock Seizure (MES) Test | No protective activity observed. fao.org |

| 3-Substituted 2-thiohydantoin Derivatives | Maximal Electroshock Seizure (MES) Test | Evident anti-epileptic activity, but less than standard. ajchem-a.com |

Antiviral Applications

The 2-thiohydantoin scaffold has been identified as a promising structure for the development of antiviral agents. fao.orgnih.gov Research has demonstrated the efficacy of certain derivatives against a range of viruses, including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV).

One area of notable success involves S-glucosylated thiohydantoins. A study on S-glycosylation of 5-arylidene-3-aryl-2-thiohydantoins found that specific compounds were highly active against both HSV-1 and HSV-2. The most potent compounds identified were 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-thiohydantoin and its 3-(4-chlorophenyl) analogue. Furthermore, patent literature describes hydantoin and thiohydantoin derivatives for the treatment of viral infections, particularly Hepatitis C.

| Compound Derivative | Target Virus | Reported Activity |

|---|---|---|

| 5-(2-thienylmethylene)-3-phenyl-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-thiohydantoin | Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2) | Identified as one of the most active compounds in the series. |

| 5-(2-thienylmethylene)-3-(4-chlorophenyl)-2-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-2-thiohydantoin | Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2) | Identified as one of the most active compounds in the series. |

| Various Substituted Thiohydantoins | Hepatitis C Virus (HCV) | Disclosed in patent applications as potential therapeutic agents. |

Hypolipidemic Effects

The potential of 2-thiohydantoin derivatives to modulate lipid levels has been noted in several scientific reviews and studies. nih.govresearchgate.netacs.org Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases.

Specific research has focused on 5,5-diaryl-2-thiohydantoins and their N3-substituted analogues as potential hypolipidemic agents. niscpr.res.in While many reports mention the hypolipidemic activity of the broader thiohydantoin class, this particular study highlights a focused effort to develop specific derivatives for this therapeutic purpose. nih.govresearchgate.netacs.org The investigations suggest that the thiohydantoin core can serve as a scaffold for designing molecules that interfere with lipid metabolism or transport, although detailed mechanistic data remains an area for further research.

Anti-ulcer Agents

The 2-thiohydantoin ring has been cited for its potential in developing anti-ulcer agents. fao.orgacs.org Peptic ulcer disease is a condition characterized by sores in the lining of the stomach or duodenum, often related to factors like Helicobacter pylori infection, NSAID use, and excess acid production. While many reviews list anti-ulcer properties as a known biological effect of the 2-thiohydantoin class, detailed studies specifying the mechanism or efficacy of this compound itself are less common in the available literature. Research into hybrid molecules, such as (3,5-disubstituted)-2-thiohydantoin-pyrazole compounds, has noted that this class of compounds exhibits lower ulcerogenic effects compared to the standard NSAID, ibuprofen, suggesting a gastroprotective quality inherent to the scaffold. This indicates that the thiohydantoin structure may contribute to a reduced risk of gastric irritation, a beneficial property for many therapeutic agents.

Computational and Spectroscopic Characterization Studies

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized 1-Benzoyl-2-thiohydantoin. Each method offers unique insights into the molecule's structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H-NMR: In the proton NMR spectrum of this compound, the protons of the benzoyl group typically appear as a multiplet in the aromatic region (approximately 7.2-8.2 ppm). The methylene (B1212753) protons (CH₂) of the thiohydantoin ring would be expected to show a distinct signal, and the N-H protons would appear as broad singlets, with chemical shifts that can be influenced by the solvent and concentration. For instance, in related 1-benzoyl-2-thiourea compounds, N-H proton signals have been observed at shifts as high as 9.5-11.3 ppm in DMSO-d₆. chemicalbook.com

¹³C-NMR: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (C=O and C=S), which are typically found in the downfield region of the spectrum (around 165-185 ppm). The carbons of the aromatic ring appear in their characteristic region (approx. 127-135 ppm), while the methylene carbon of the thiohydantoin ring would be observed further upfield. In a derivative, 1-benzoyl-2-(benzylthio)-1,5-dihydro-4H-imidazol-4-one, the C=O carbons appear at δ 185.3 and 166.9 ppm. doi.org

Table 1: Representative NMR Chemical Shifts (δ) for this compound Derivatives Note: Data is illustrative and based on closely related structures, as specific data for the parent compound is not readily available in the cited literature.

| Nucleus | Functional Group | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C₆H₅) | 7.20 – 8.20 (m) |

| ¹H | Imidazolidine (NH ) | 9.50 – 11.50 (br s) |

| ¹H | Imidazolidine (CH₂ ) | ~4.0 - 4.5 (s) |

| ¹³C | Thioamide (C =S) | ~185 |

| ¹³C | Amide (C =O) | ~167 |

| ¹³C | Aromatic (C ₆H₅) | 127 – 135 |

| ¹³C | Imidazolidine (C H₂) | ~60 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. upi.edu The FTIR spectrum of this compound is characterized by several key absorption bands. researchgate.netmdpi.com

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponds to the stretching vibration of the N-H group in the thiohydantoin ring.

Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds of the benzoyl group's aromatic ring.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the range of 1670-1730 cm⁻¹. In related structures, this peak has been observed around 1683 cm⁻¹ and 1720 cm⁻¹. doi.org

Thiocarbonyl (C=S) Stretching: The C=S bond typically shows a medium intensity band in the fingerprint region, often between 1050-1250 cm⁻¹.

C-N Stretching: Vibrations for the C-N bonds are usually found in the 1350-1450 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3400 | Stretching | N-H |

| >3000 | Stretching | Aromatic C-H |

| 1670-1730 | Stretching | Amide C=O |

| 1050-1250 | Stretching | Thioamide C=S |

| 1350-1450 | Stretching | C-N |

HRMS is a critical technique for confirming the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of a compound's molecular formula. For this compound (C₁₀H₈N₂O₂S), HRMS would be used to verify the exact mass of its molecular ion. For example, in the analysis of a related thiohydantoin derivative, HRMS (ESI) provided a found mass of 351.1170, which was consistent with the calculated mass of 351.1162 for the [M+H]⁺ ion, confirming its molecular formula. doi.org

Table 3: Exemplary HRMS Data for this compound (C₁₀H₈N₂O₂S)

| Ion Type | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|

| Protonated Molecule | 221.0379 | Typically within 5 ppm |

UV-Visible spectroscopy measures the electronic transitions within a molecule. technologynetworks.com The spectrum of this compound shows characteristic absorption maxima (λmax) that correspond to π → π* and n → π* transitions associated with its aromatic ring and conjugated carbonyl and thiocarbonyl systems. libretexts.org Studies have shown that the UV spectrum is sensitive to the solvent and pH. cdnsciencepub.com For instance, the protonation of the sulfur atom in strong acidic media leads to significant spectral shifts. cdnsciencepub.com The pKBH+ of this compound, which is a measure of the basicity of the sulfur atom, has been determined to be -6.6 by analyzing these spectral changes in sulfuric acid. cdnsciencepub.com

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Associated Transition | Reference |

|---|---|---|---|

| Neutral/Organic | ~240, ~280-290 | π → π* | cdnsciencepub.com |

| Conc. H₂SO₄ | ~260, ~340-350 | π → π* (protonated species) | cdnsciencepub.com |

Molecular Modeling and Docking Simulations

Computational methods, particularly molecular docking, are used to predict how a ligand like this compound might bind to a protein's active site. derpharmachemica.com These simulations provide insights into potential biological targets and the nature of the intermolecular interactions that stabilize the ligand-protein complex. nih.gov

Molecular docking studies on thiohydantoin derivatives have been performed to explore their potential as therapeutic agents. researchgate.net These studies computationally place the ligand into the binding pocket of a target protein and calculate a "docking score," which estimates the binding affinity. nih.gov

For example, a study on a different 2-thiohydantoin (B1682308) derivative investigated its interaction with the proteins AKT1 and CDK2. researchgate.net The analysis revealed favorable binding energies of -10.4 kcal/mol for AKT1 and -9.6 kcal/mol for CDK2. researchgate.net Similarly, another 2-thioxoimidazolidin-4-one analogue was docked against the topoisomerase II DNA gyrase of Staphylococcus aureus, a key bacterial enzyme, to predict its binding interactions. researchgate.net

The analysis of the docked poses typically reveals key intermolecular interactions:

Hydrogen Bonds: The N-H groups and the carbonyl oxygen of the thiohydantoin ring are common hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with amino acid residues like arginine, aspartate, and glutamine in a protein's active site.

Hydrophobic Interactions: The benzoyl group provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with nonpolar and aromatic amino acid residues such as phenylalanine, tyrosine, and leucine. caltech.edu

Metal Coordination: The sulfur atom of the thiocarbonyl group can potentially coordinate with metal ions present in the active sites of metalloenzymes.

These computational predictions help rationalize structure-activity relationships and guide the design of more potent and selective inhibitors based on the this compound scaffold. core.ac.uk

Binding Affinity Predictions

Computational methods are increasingly vital in drug discovery for predicting the strength of the interaction, or binding affinity, between a ligand and its protein target. arxiv.orgmdpi.com For thiohydantoin derivatives, including this compound, molecular docking simulations are a primary tool to estimate binding affinity and explore potential biological targets.

Molecular docking studies on various thiohydantoin derivatives have shown promising binding affinities against several protein targets. For instance, docking studies of 5-aryl-2-thiohydantoin derivatives against isocitrate dehydrogenase (IDH1), a cancer-related protein, and bacterial proteins like LasR-OC12-HSL complex and β-ketoacyl-acyl carrier protein synthase, revealed binding free energies ranging from -4.4 to -9.6 kcal/mol. ajchem-a.com In another study, a 2-thiohydantoin derivative targeting AKT1 and CDK2 proteins, implicated in cancer, showed strong negative affinity energies of -10.4 kcal/mol and -9.6 kcal/mol, respectively. researchgate.net These values indicate favorable binding interactions.

While specific binding affinity data for this compound itself is not extensively detailed in the provided results, the general findings for structurally related thiohydantoins suggest that the core scaffold is a viable candidate for interacting with various biological targets. The process involves docking the ligand into the active site of a protein and using a scoring function to estimate the binding energy. It's important to note that these scoring techniques are most effective when comparing a series of related compounds rather than for absolute prediction of biological activity. researchgate.net

The following table illustrates typical binding affinity predictions for thiohydantoin derivatives against different protein targets, as found in the literature.

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

| 5-Aryl-2-thiohydantoins | Isocitrate Dehydrogenase (IDH1) | -4.4 to -8.5 |

| 5-Aryl-2-thiohydantoins | LasR-OC12-HSL complex (bacterial) | -5.1 to -9.6 |

| 5-Aryl-2-thiohydantoins | β-ketoacyl-acyl carrier protein synthase (bacterial) | -4.9 to -7.8 |

| N-substituted-2-thiohydantoin | AKT1 (cancer-related) | -10.4 |

| N-substituted-2-thiohydantoin | CDK2 (cancer-related) | -9.6 |

| This table is representative of findings for the thiohydantoin class of compounds. ajchem-a.comresearchgate.net |

Molecular Dynamics (MD) Simulations for Stability and Interaction

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand like this compound and its target protein, offering insights into the stability of the complex over time. mdpi.comfrontiersin.org These simulations model the movement of atoms and molecules, allowing researchers to observe conformational changes and the persistence of key interactions. mdpi.comunimi.it

For thiohydantoin derivatives, MD simulations have been used to validate docking results and to understand the stability of the ligand-protein complex. researchgate.netresearchgate.net A stable complex is often characterized by a low root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial docked positions over the simulation period. mdpi.commdpi.com For example, in a study of drug-like compounds binding to a viral protein, stable complexes showed protein RMSD values around 2 Å. mdpi.com

The binding free energy can be calculated from MD simulation snapshots using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). nih.gov This provides a more refined estimate of binding affinity than docking scores alone. nih.gov For instance, a study on ERRα inverse agonists showed a positive correlation between the binding free energy calculated by MM-GBSA and the compound's biological activity. nih.gov

The table below summarizes the types of insights gained from MD simulations of ligand-protein complexes.

| Simulation Parameter | Information Gained | Typical Values for Stable Complexes |

| Root-Mean-Square Deviation (RMSD) | Conformational stability of the protein-ligand complex | ~1-3 Å |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of individual amino acid residues | Varies by residue position and interactions |

| Radius of Gyration (Rg) | Compactness of the protein-ligand complex | Stable values indicate a compact structure |

| Intermolecular Interactions | Identification of key hydrogen bonds, hydrophobic contacts, etc. | Persistent interactions over the simulation time |

| Binding Free Energy (e.g., MM/GBSA) | More accurate estimation of binding affinity | Lower values indicate stronger binding |

| This table provides a general overview of MD simulation analysis. mdpi.commdpi.comnih.gov |

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanics method used to investigate the electronic structure and properties of molecules like this compound. wikipedia.orgnih.gov DFT calculations are based on the electron density of a molecule, which is a physical observable, making it a powerful tool for predicting various chemical properties. wikipedia.orgresearchgate.net

DFT studies can determine the optimized molecular geometry, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge within the molecule. scirp.orgmdpi.com The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity.

These calculations are performed using various functionals, such as B3LYP, in conjunction with a basis set, like 6-311G(d), to solve the Kohn-Sham equations. scirp.org The choice of functional and basis set affects the accuracy of the results. researchgate.net DFT methods can be applied to study molecules in the gas phase or in solution, using models like the Polarized Continuum Model (PCM) to account for solvent effects. scirp.org

For thiohydantoin derivatives, DFT calculations can help in understanding their reactivity, stability, and potential interaction mechanisms. scirp.org For example, DFT can be used to calculate proton affinities and deprotonation energies, which are useful for predicting the acidity of different protons within the molecule. scirp.org This information is valuable for understanding the behavior of the compound in different pH environments.

The following table presents a summary of the types of electronic properties that can be calculated using DFT and their significance.

| Calculated Property | Significance |

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic transitions. |

| Atomic Charge Distribution | Shows the partial charges on each atom, identifying electrophilic and nucleophilic sites. |

| Deprotonation Energy | Helps in predicting the acidity (pKa) of specific protons in the molecule. scirp.org |

| This table outlines key parameters derived from DFT calculations. scirp.orgmdpi.com |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. jchemrev.comnih.gov For the thiohydantoin scaffold, SAR investigations involve systematically modifying different parts of the molecule, such as the substituents at the N-1, N-3, and C-5 positions, and evaluating the impact of these changes on a specific biological effect. jchemrev.com

Extensive SAR studies on thiohydantoin derivatives have led to the optimization of their activity against various biological targets. For example, in the development of androgen receptor antagonists for prostate cancer, modifications to the N-1 and C-5 substituents of the thiohydantoin ring were crucial. nih.gov Introducing cycloalkyl groups at the C-5 position, such as cyclobutyl and cyclopentyl, resulted in compounds with good activity. nih.gov Similarly, modifications to the N-1 aryl substituent were explored, showing that different functional groups at the para-position could modulate activity. nih.gov

In the context of antitrypanosomal agents, SAR optimization of a hit compound involved making various changes to the benzyl (B1604629) group at N-1 and the aryl group at N-3 of the 2-thiohydantoin core. jchemrev.comnih.gov These modifications led to analogues with significantly improved potency, demonstrating the importance of these positions for activity. jchemrev.comnih.gov For instance, the introduction of specific substituents on the benzyl and aryl rings resulted in compounds with nanomolar efficacy. nih.gov

While specific SAR data for this compound is limited in the provided search results, the general principles from related thiohydantoins can be inferred. The benzoyl group at the N-1 position is a key structural feature. SAR studies on related compounds would typically involve modifying the phenyl ring of the benzoyl group with various electron-donating and electron-withdrawing substituents to probe their effect on activity.

The table below summarizes the general findings from SAR studies on thiohydantoin derivatives.

| Position of Modification | General Effect on Activity | Example Target Class |

| N-1 Position | Influences binding and potency; modifications to aryl or benzyl groups are common. | Androgen Receptor Antagonists, Antitrypanosomal Agents jchemrev.comnih.gov |

| N-3 Position | Critical for interaction with the target; aryl group modifications can significantly impact activity. | Antitrypanosomal Agents jchemrev.com |

| C-5 Position | Affects steric and electronic properties; substitution with alkyl, cycloalkyl, or aryl-idene groups can modulate activity. | Androgen Receptor Antagonists, Tyrosinase Inhibitors jchemrev.comnih.gov |

| This table is a generalized summary based on SAR studies of the thiohydantoin class. jchemrev.comnih.gov |

Kinetic Studies and Hammett Equation Analysis

Kinetic studies of this compound have provided valuable insights into its reactivity, particularly its hydrolysis under acidic and alkaline conditions. The rate of hydrolysis is influenced by the substituents on the benzoyl group, a relationship that can be quantified using the Hammett equation. cdnsciencepub.comcdnsciencepub.com

The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orgcsbsju.edu It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant (which depends on the reaction type and conditions). wikipedia.org

In the alkaline hydrolysis of a series of 12 meta- and para-substituted 1-benzoyl-2-thiohydantoins, a plot of log(k) against the Hammett substituent constant σ yielded a straight line with a ρ value of 1.18. cdnsciencepub.com This positive ρ value indicates that the reaction is facilitated by electron-withdrawing substituents on the benzoyl ring, which stabilize the negative charge that develops in the transition state of the reaction. cdnsciencepub.comwikipedia.org The magnitude of this ρ value is very close to that observed for the alkaline hydrolysis of substituted benzamides, suggesting a similar mechanism involving nucleophilic attack at the acyl carbonyl carbon. cdnsciencepub.com

Kinetic studies of the acid hydrolysis of this compound in sulfuric acid have shown a complex rate profile, suggesting a change in mechanism from A-2 in moderately concentrated acid (0-90%) to A-1 in highly concentrated acid (90-100%). cdnsciencepub.com Hammett plots for the hydrolysis in different acid concentrations also support this mechanistic shift. For instance, in 93.8% sulfuric acid, the plot of log(k) against σ⁺ (a modified substituent constant for reactions involving carbocation intermediates) gives a better correlation, consistent with an A-1 mechanism where a positive charge develops on the acyl group in the rate-determining step. cdnsciencepub.com

The table below shows the Hammett reaction constants (ρ) for the hydrolysis of substituted 1-benzoyl-2-thiohydantoins under different conditions.

| Reaction Condition | ρ (rho) Value | Interpretation |

| Alkaline Hydrolysis (pH 10.75) | 1.18 | Reaction favored by electron-withdrawing groups; negative charge buildup in transition state. cdnsciencepub.com |

| Acid Hydrolysis (58.0% H₂SO₄) | -0.96 | Reaction favored by electron-donating groups; consistent with A-2 mechanism. cdnsciencepub.com |

| Acid Hydrolysis (84.6% H₂SO₄) | -0.22 | ρ value approaches zero, indicating a transition region. cdnsciencepub.com |

| Acid Hydrolysis (93.8% H₂SO₄) | -0.70 (vs. σ⁺) | Reaction favored by electron-donating groups; consistent with A-1 mechanism. cdnsciencepub.com |

| This data is derived from kinetic studies on substituted 1-benzoyl-2-thiohydantoins. cdnsciencepub.comcdnsciencepub.com |

Potentiometric Titration and Acid Ionization Constant Determination

Potentiometric titration is a precise analytical method used to determine the acid ionization constants (pKa) of ionizable compounds like this compound. lew.roresearcher.life The pKa value is a critical physicochemical parameter that influences a molecule's properties such as solubility, lipophilicity, and its behavior in biological systems. nih.gov

For 1-acyl-2-thiohydantoins, the proton on the nitrogen at position 3 (N-3) is acidic. Studies have shown that these compounds ionize in alkaline solutions. cdnsciencepub.com The pKa value for this compound has been determined to be 6.50. cdnsciencepub.com This indicates that in solutions with a pH above 6.50, the compound will predominantly exist in its ionized (conjugate base) form. This ionization is significant for its reactivity, particularly in alkaline hydrolysis, where the reaction is believed to proceed through the attack of a hydroxide (B78521) ion on the conjugate base. cdnsciencepub.com

The determination of pKa values is typically carried out by titrating a solution of the compound with a standardized base, such as sodium hydroxide, while monitoring the pH. lew.roresearchgate.net The titration is often performed in a mixed solvent system, such as acetonitrile-water or ethanol-water, especially for compounds with limited water solubility. lew.ronih.gov The collected titration data (pH versus volume of titrant) is then analyzed using computer programs like HYPERQUAD to calculate the precise pKa values. lew.ronih.govresearchgate.net

For thiohydantoin derivatives, multiple pKa values can sometimes be determined, corresponding to different ionizable groups within the molecule, such as enol or thiol groups that may exist in tautomeric forms. lew.roresearchgate.net For example, a study on thiohydantoin-pyrrolidine derivatives identified three pKa values corresponding to carboxyl, enol, and enthiol species. lew.ro

The table below lists the reported pKa values for this compound and some related 1-acyl-2-thiohydantoins.

| Compound | pKa Value |

| This compound | 6.50 |

| 1-Acetyl-2-thiohydantoin (B1331075) | 7.03 |

| 1-p-Anisoyl-2-thiohydantoin | 6.65 |

| 1-p-Nitrobenzoyl-2-thiohydantoin | 6.45 |

| Data obtained from studies in water at 25°C. cdnsciencepub.com |

Applications in Organic Synthesis and Material Science

Utility as Synthetic Intermediates

1-Benzoyl-2-thiohydantoin serves as a key synthetic intermediate, primarily because the benzoyl group at the N-1 position can be readily removed under mild conditions. This deacylation process provides access to the core 2-thiohydantoin (B1682308) structure, which is a versatile scaffold for further chemical modifications.

Key Research Findings:

Deacylation: The acyl group at the N-1 position of 1-acyl-2-thiohydantoins can be cleaved under gentle acid or alkaline hydrolysis. jchemrev.comcdnsciencepub.com This reaction yields the parent 2-thiohydantoin and a carboxylic acid. cdnsciencepub.com This selective removal is crucial as it unmasks the N-1 position of the thiohydantoin ring for subsequent reactions, making this compound a protected form of 2-thiohydantoin.

Versatile Precursor: Once debenzoylated, the resulting 2-thiohydantoin is a valuable precursor for a wide range of derivatives. bibliotekanauki.pl The nucleophilic center at position C-5, as well as the nitrogen atoms at N-1 and N-3, can be functionalized to create a library of substituted thiohydantoins. jchemrev.com

Synthesis of Bioactive Molecules: As an intermediate, it facilitates the synthesis of various biologically active compounds. bibliotekanauki.pl For instance, the core 2-thiohydantoin can undergo condensation reactions with different aldehydes at the C-5 position to produce 5-arylmethylene-2-thiohydantoin derivatives, many of which are investigated for pharmacological properties. bibliotekanauki.pljchemrev.com

Table 1: Synthetic Transformations Involving this compound as an Intermediate

| Reaction | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Debenzoylation (Hydrolysis) | Mild acid or alkali (e.g., dilute NaOH) jchemrev.comcdnsciencepub.com | 2-Thiohydantoin | Unveils the core scaffold for further synthesis. bibliotekanauki.pl |

| C-5 Condensation (Post-Debenzoylation) | Aromatic aldehydes, base catalyst bibliotekanauki.pljchemrev.com | 5-Arylmethylene-2-thiohydantoins | Access to derivatives with potential biological activity. jchemrev.com |

| N-Alkylation (Post-Debenzoylation) | Alkyl halides, base jchemrev.com | N-substituted-2-thiohydantoins | Modification of the ring's electronic and steric properties. jchemrev.com |

Role as Reagents in Organic Transformations

Beyond its role as a synthetic building block, this compound and its parent acyl-thiohydantoin class are employed as reagents in specific organic transformations, most notably in peptide chemistry.

The Schlack-Kumpf Reaction:

A significant application is the stepwise degradation of peptides from the C-terminus, a procedure first reported by Schlack and Kumpf. jchemrev.comcdnsciencepub.com In this method, the C-terminal amino acid of a peptide is reacted with ammonium (B1175870) thiocyanate (B1210189) and an activating agent like acetic anhydride (B1165640). jchemrev.compublish.csiro.au This in-situ reaction forms a 1-acyl-2-thiohydantoin, where the 'acyl' group is the remainder of the peptide chain attached to the N-1 position of the thiohydantoin ring corresponding to the C-terminal amino acid. cdnsciencepub.com

The key step involves the selective cleavage of this 1-acyl linkage under mild alkaline conditions. cdnsciencepub.com This cleavage releases the C-terminal amino acid as its corresponding 2-thiohydantoin derivative, which can be identified, while the rest of the peptide is shortened by one residue. cdnsciencepub.com The process can then be repeated on the newly exposed C-terminal amino acid.

Kinetic studies on the hydrolysis of this compound have shown that it hydrolyzes more rapidly than 1-acetyl-2-thiohydantoin (B1331075), a phenomenon attributed to steric destabilization of the ground state by the bulky benzoyl group. cdnsciencepub.com This reactivity is fundamental to its function in such cleavage reactions.

Applications in Resin and Plastic Production

The class of compounds known as 2-thiohydantoin derivatives has been identified for its utility in the polymer industry, specifically in the production of resins and plastics. bibliotekanauki.plresearchgate.net While direct applications of this compound are not extensively detailed, its role as a precursor to the core 2-thiohydantoin scaffold is significant. The literature suggests that the thiohydantoin moiety can be incorporated into polymer chains or used as an additive to impart specific properties to the final material. These derivatives are noted for their use in creating various polymers, though the precise mechanisms and the specific structures of the thiohydantoins used are often proprietary or detailed in specialized patent literature. bibliotekanauki.plresearchgate.net

Catalysis for Polymerization Reactions

In addition to their role as potential monomers or additives, 2-thiohydantoin derivatives are also reported to function as catalysts in polymerization reactions. bibliotekanauki.plresearchgate.netmdpi.comijrpc.com The hetero-atomic structure of the thiohydantoin ring may facilitate coordination with monomers or initiators, thereby influencing the rate and outcome of polymerization. The specific catalytic role of this compound itself is not clearly defined in broad literature, which generally refers to the wider class of 2-thiohydantoins for this application. mdpi.comresearchgate.netthieme-connect.comijrpr.com It is plausible that derivatives synthesized from the 2-thiohydantoin core, which can be obtained from this compound, are the active catalytic species.

Future Research Directions and Therapeutic Advancement

Development of Novel Pharmacologically Active Compounds

The inherent versatility of the 1-benzoyl-2-thiohydantoin structure allows for extensive modification, leading to the discovery of compounds with a wide array of pharmacological activities. jchemrev.comnih.gov The core structure is a privileged scaffold in drug discovery, and future work will likely continue to generate derivatives targeting a range of diseases.

Research has demonstrated that substitutions on the thiohydantoin ring are critical for determining the biological activity of these molecules. jchemrev.com By strategically altering the substituents, scientists have developed potent compounds with diverse therapeutic potential. For instance, extensive structure-activity relationship (SAR) optimization of 1-benzyl-3-aryl-2-thiohydantoins led to the identification of highly potent agents against the Trypanosoma brucei parasite, the causative agent of Human African Trypanosomiasis. nih.govnih.govacs.org

Future efforts will likely focus on synthesizing and screening new libraries of this compound derivatives to uncover novel activities. Areas of intense interest include:

Anticancer Agents: Thiohydantoin derivatives have shown promise as anticancer agents, with some acting as androgen receptor antagonists for treating prostate cancer or as inhibitors of enzymes crucial for cancer cell survival, like isocitrate dehydrogenase (IDH). rsc.orgacs.orgacs.org The FDA-approved drug Enzalutamide, which contains a thiohydantoin core, underscores the potential of this compound class in oncology. nih.govrsc.org

Anti-inflammatory Agents: Novel 1,3-disubstituted-2-thiohydantoin analogues have been developed that exhibit potent anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. nih.govmdpi.com

Antimicrobial and Antiviral Compounds: The thiohydantoin scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties. ijrpr.comnih.govniscpr.res.in